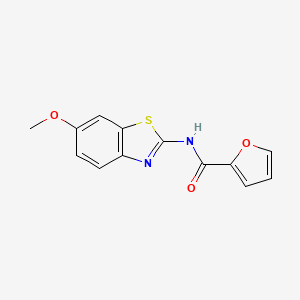

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

CAS No. |

301859-04-1 |

|---|---|

Molecular Formula |

C13H10N2O3S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |

InChI Key |

SYAKDLNNZQPEAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |

solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the methoxy-substituted benzothiazole with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the furan ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of reduced amide or alcohol derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound with a methoxy-substituted benzothiazole moiety linked to a furan-2-carboxamide structure. Compounds containing a benzothiazole group can play a role in protein binding and other biological processes, while the methoxy group can influence the molecule's solubility.

Scientific Research Applications

This compound is of interest in medicinal chemistry because of its potential biological activities, particularly in cancer treatment. This compound may also be applicable to the study of heterocyclic chemistry and reactivity.

Anticancer Properties

- N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a compound with potential biological activities, particularly in cancer treatment.

- The mechanism of action for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide is believed to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This leads to cell cycle arrest, particularly in the G2/M phase, promoting apoptosis in cancer cells.

Potential for Drug Development

- N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits potential biological activities, particularly in anti-inflammatory and anticancer applications. Its structural components allow for interactions with various biological targets, which could modulate enzymatic activities or receptor functions, making it a candidate for therapeutic development against diseases such as cancer and inflammatory disorders.

- If scalable synthesis methods exist, this compound could find applications in materials science or pharmaceutical production.

Case studies

- In vitro Study on HeLa Cells: In a study assessing the effects on HeLa cells, treatment with N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide resulted in significant cell death at concentrations around 1 µM. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, indicating effective cell cycle disruption.

- Xenograft Model: In vivo studies using xenograft models demonstrated that administration of this compound significantly reduced tumor growth compared to controls. Tumors treated with the compound showed increased apoptosis markers and decreased proliferation indices.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.5 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-468 | 0.8 | Induction of apoptosis |

| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide | HeLa | 1.0 | Cell cycle arrest in G2/M phase |

Structural similarities

Several compounds share structural similarities with N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:

- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine contains a benzothiazole core but has different substituents on the thiazole ring.

- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has a similar structure with fluorine substitution, which alters chemical properties significantly.

- N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide shares a methoxy-substituted benzothiazole, but different heterocyclic components influence reactivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the furan-2-carboxamide moiety play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

Antimicrobial Activity :

- The target compound’s MIC values (3.125–12.5 µg/mL) against E. coli and S. aureus are comparable to first-line antibiotics like ciprofloxacin, as seen in BTC-j derivatives .

- Mechanism : Docking studies suggest inhibition of bacterial DNA gyrase (PDB: 3G75) via hydrogen bonding between the carboxamide group and Ser-84/Arg-136 residues .

Synthetic Accessibility :

- The target compound is synthesized in fewer steps compared to adamantane-containing analogs (e.g., 22% yield for adamantyl derivatives vs. higher yields for furan carboxamides) .

Crystallographic Stability :

Data Tables

Table 2: Crystallographic Parameters of Benzothiazole Analogs

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 2-amino-6-methoxybenzothiazole : This intermediate is synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde in the presence of an oxidizing agent.

- Coupling Reaction : The intermediate is coupled with benzyl bromide using a base like potassium carbonate.

- Carboxamide Formation : The final product is obtained by reacting the coupled product with benzo[d]thiazole-2-carboxylic acid chloride in the presence of triethylamine.

This multi-step synthesis highlights the complexity and precision required to produce this compound effectively .

Biological Activity

This compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below is a summary of its biological effects:

Anticancer Activity

Research indicates that this compound has potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values ranging from 0.24 to 0.92 µM were reported for derivatives related to benzothiazole structures .

- HCC827 (lung cancer) : IC50 values around 6.26 ± 0.33 μM indicate significant cytotoxicity .

Table 1: Summary of Anticancer Activity

These findings suggest that this compound and its derivatives could serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound also shows moderate antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics.

Table 2: Antimicrobial Activity Overview

The presence of the benzothiazole moiety appears to enhance the antimicrobial properties of the compound .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

- Signal Transduction Modulation : It can modulate pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery:

- A study demonstrated that modifications on the benzothiazole structure significantly affected cytotoxicity profiles against cancer cell lines .

- Another investigation revealed that compounds similar to N-(6-methoxy...) exhibited higher selectivity and activity against specific cancer types, indicating a promising avenue for targeted therapies .

Q & A

Q. What experimental precautions are critical when synthesizing or handling N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide?

- Methodological Answer: Strict safety protocols must be followed, including wearing protective gear (gloves, goggles, lab coats) and working in a fume hood. Avoid skin contact due to potential irritancy. Use separate tools for reagent handling to prevent cross-contamination. Post-experiment waste should be segregated and disposed via certified hazardous waste services . For purification, column chromatography with solvents like toluene/ethyl acetate mixtures (with additives like acetic acid or triethylamine) is recommended to ensure purity .

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer: A common approach involves coupling reactions between benzothiazole amines and activated furan-carboxylic acid derivatives. For example, use 6-methoxy-1,3-benzothiazol-2-amine and furan-2-carbonyl chloride with a coupling agent like EDC∙HCl in anhydrous chloroform. Optimize reaction conditions (e.g., reflux duration, stoichiometry) and monitor progress via TLC or NMR. Post-reaction, crystallize the product from ethanol to enhance yield and purity .

Q. What spectroscopic techniques are essential for initial characterization?

- Methodological Answer: Employ - and -NMR to confirm molecular structure, focusing on characteristic peaks (e.g., methoxy groups at ~3.8 ppm, aromatic protons in benzothiazole and furan moieties). IR spectroscopy can validate carbonyl (C=O, ~1660 cm) and amine (N-H, ~3200 cm) functionalities. Mass spectrometry (ESI-MS or HR-MS) provides molecular weight confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer: Single-crystal X-ray diffraction is optimal for determining bond lengths, angles, and intermolecular interactions. Use SHELX software for data refinement: collect high-resolution data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Analyze hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-π stacking to understand packing motifs. For accurate refinement, apply restraints for disordered atoms and validate the structure using tools like PLATON .

Q. What strategies address contradictions in pharmacological activity data for benzothiazole derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Use standardized bioassays (e.g., MIC tests for antifungals) with positive controls. Perform dose-response curves and statistical validation (e.g., IC calculations). Compare results with structurally similar compounds (e.g., chromone-thiazolidinone hybrids) to identify pharmacophore contributions. Molecular docking studies can predict target binding and rationalize activity variations .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer: Optimize solvent systems (e.g., DMF for solubility), catalyst loading (e.g., 4-DMAP for acylation), and temperature. Use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via HPLC to identify side products. For challenging steps (e.g., incomplete coupling), employ excess reagents or iterative purification (e.g., sequential column chromatography and recrystallization) .

Q. What computational methods validate electronic or steric effects in this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, charge distribution) and predict reactivity. Molecular dynamics simulations assess conformational stability in solution. Pair computational data with experimental results (e.g., NMR chemical shifts, X-ray geometries) to refine models and explain steric hindrance or regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.